molecular formula C8H8BrN3S B2754775 1-[(4-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine CAS No. 956453-87-5

1-[(4-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine

Cat. No. B2754775
CAS RN: 956453-87-5
M. Wt: 258.14
InChI Key: KOFJYJNUNPWSOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there is no direct information on the synthesis of “1-[(4-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine”, there are related studies on the synthesis of similar compounds. For instance, a variety of imine derivatives have been synthesized via Suzuki cross-coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids .

Scientific Research Applications

Synthesis and Structural Analysis

A significant application of 1-[(4-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine and its derivatives is in the field of synthetic organic chemistry, where these compounds are utilized as intermediates in the synthesis of complex molecules. For instance, the synthesis of functionalized thiophene-based pyrazole amides via various catalytic approaches has been explored, highlighting the structural features and nonlinear optical properties of the synthesized compounds. Computational applications, including density functional theory (DFT) calculations, have been used to investigate the electronic structure and predict the nuclear magnetic resonance (NMR) data of these compounds, demonstrating significant agreement with experimental results. One derivative showed superior nonlinear optical response compared to others in the series, indicating potential applications in materials science (Kanwal et al., 2022).

Antimicrobial and Anticancer Activities

The derivatives of 1-[(4-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine have shown promising biological activities. A Schiff base derivative exhibited cytotoxic activity against A549 cell lines, highlighting its potential as an anticancer agent. The crystal structure and molecular interactions of this compound were thoroughly analyzed, providing insights into its mode of action (M et al., 2022). Furthermore, other derivatives have been identified with antitumor, antifungal, and antibacterial pharmacophore sites, suggesting a wide range of applications in pharmaceutical research (Titi et al., 2020).

Materials Science and Polymerization

In the realm of materials science, the synthesis and characterization of 1-[(4-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine derivatives have contributed to the development of new materials with desirable properties. For example, novel donor-acceptor copolymers based on thieno[3,4-b]pyrazine and benzothiadiazole have been synthesized for application in photovoltaic devices. The optical properties, electrochemical behavior, and photovoltaic performance of these copolymers were extensively studied, showcasing their potential in renewable energy technologies (Zhou et al., 2010).

Corrosion Inhibition

The bipyrazolic type organic compounds derived from 1-[(4-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine have demonstrated effectiveness as corrosion inhibitors for pure iron in acidic media. Studies on these compounds have revealed their efficiency in protecting metal surfaces, opening avenues for their application in industrial corrosion protection strategies (Chetouani et al., 2005).

properties

IUPAC Name

2-[(4-bromothiophen-2-yl)methyl]pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3S/c9-6-3-7(13-5-6)4-12-8(10)1-2-11-12/h1-3,5H,4,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFJYJNUNPWSOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1)CC2=CC(=CS2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.